

# An In-depth Technical Guide on the Synthesis of Lurasidone

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## Compound of Interest

Compound Name: C23H28FN3O4S2

Cat. No.: B12631624

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Note on Molecular Formula: The requested molecular formula **C23H28FN3O4S2** does not correspond to the well-established pharmaceutical compound Lurasidone. The correct molecular formula for Lurasidone is C23H28FN3O4S. This guide will focus on the synthesis of Lurasidone, a prominent atypical antipsychotic, assuming a minor discrepancy in the requested formula.

Lurasidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.<sup>[1]</sup> Its synthesis is a multi-step process involving the preparation of key intermediates followed by their condensation to form the final active pharmaceutical ingredient. This guide details the common synthesis pathways, experimental protocols, and the pharmacological context of Lurasidone for researchers, scientists, and drug development professionals.

## Synthesis Pathways

The synthesis of Lurasidone hydrochloride typically involves the reaction between two key intermediates: (3aR,7aR)-4'-(1,2-Benzothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.<sup>[2]</sup> An alternative pathway utilizes trans-1,2-cyclohexanedicarboxylic anhydride as a starting material to produce a key diol intermediate.<sup>[3]</sup>

A common industrial synthesis route for Lurasidone is outlined below:

Caption: General Synthesis Scheme for Lurasidone Hydrochloride.

## Quantitative Data

The following table summarizes the reported yields and purity for key steps in the synthesis of Lurasidone hydrochloride.

Reaction Step	Reactants	Solvent/Reagents	Yield	Purity (HPLC)	Reference
Condensation to Lurasidone	(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrosophenyl[2H-isoindole-2,1'-piperazinium] Methanesulfonate, (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione	Toluene, Potassium carbonate	98.3%	99.49%	[2]
Formation of Lurasidone Hydrochloride from base	Lurasidone (base)	Acetone, Concentrated HCl	97%	99.97%	[3]
Overall Yield (from (1R,2R)-1,2-cyclohexanedimethanol as starting material)	(1R,2R)-1,2-cyclohexanedimethanol as starting material	Multi-step synthesis	34.3%	-	[4]

## Experimental Protocols

1. Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole[3]

- Step 1: Chlorination of 1,2-benzisothiazol-3-one: 1,2-benzisothiazol-3-one is chlorinated using phosphorus oxychloride to yield 3-chlorobenzisothiazole as a yellow solid.
- Step 2: Substitution with Piperazine: The resulting 3-chlorobenzisothiazole is reacted with anhydrous piperazine to produce 3-(1-piperazinyl)-1,2-benzisothiazole as a yellow-brown solid.

## 2. Synthesis of cis-5-norbornene-2,3-dicarboxylic imide[3]

- cis-5-norbornene-2,3-dicarboxylic anhydride is reacted with ammonium acetate at high temperature to form cis-5-norbornene-2,3-dicarboxylic imide. The double bond is subsequently reduced using a Palladium on carbon (Pd/C) catalyst to yield the saturated imide fragment.

## 3. Condensation and Formation of Lurasidone Hydrochloride[2][3]

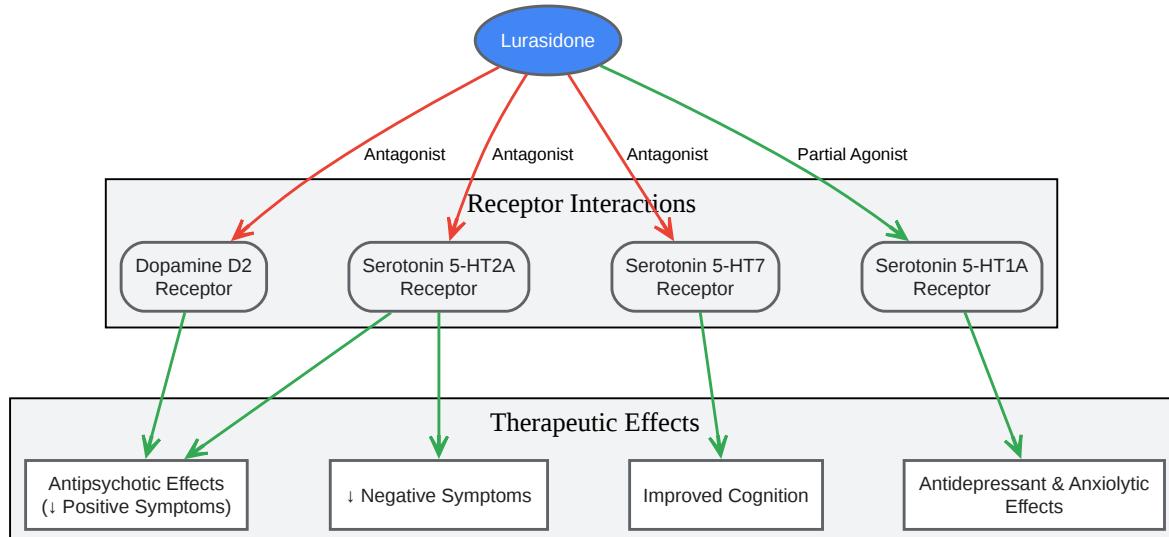
- Condensation: Intermediate 4 ((3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate) (28.8 kg) and intermediate 5 ((3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione) (12.0 kg) are suspended in toluene (270 L) with potassium carbonate (11.0 kg).[2]
- The suspension is heated at 105°C for 15 hours.[2]
- After cooling, water (90 L) is added, and the phases are separated. The organic solution is concentrated.[2]
- Salt Formation: The resulting Lurasidone base is dissolved in acetone, and concentrated hydrochloric acid is added to precipitate Lurasidone hydrochloride as a white solid.[3] The solid is filtered, washed with acetone, and dried.[3]

## Mechanism of Action and Signaling Pathway

Lurasidone is an atypical antipsychotic that exerts its therapeutic effects through a combination of antagonist and partial agonist activities at various neurotransmitter receptors.[1][5] Its primary mechanism of action is believed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] This dual action is characteristic of many second-generation

antipsychotics and is thought to contribute to the improvement of both positive and negative symptoms of schizophrenia.<sup>[5]</sup>

Additionally, Lurasidone exhibits high affinity for serotonin 5-HT7 receptors, where it also acts as an antagonist.<sup>[1]</sup> It is a partial agonist at serotonin 5-HT1A receptors, which may contribute to its antidepressant and anxiolytic properties.<sup>[1][5]</sup> Lurasidone has minimal affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation.<sup>[6]</sup>



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Caption: Receptor Binding Profile and Therapeutic Effects of Lurasidone.

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